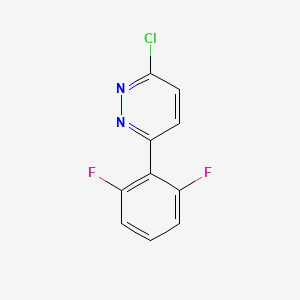
3-Chloro-6-(2,6-difluorophenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(2,6-difluorophenyl)pyridazine is a chemical compound that belongs to the pyridazine family. It has a molecular weight of 226.61 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C10H5ClF2N2 . The negative potential region in similar compounds is usually related to the lone pair of electronegative atoms, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 226.61 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
3-Chloro-6-(2,6-difluorophenyl)pyridazine has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the growth of tumor cells by targeting the mitogen-activated protein kinase (MAPK) pathway.
This compound has also been studied for its antibacterial, antifungal, and antiviral properties. It has been found to exhibit potent antibacterial activity against a range of gram-positive and gram-negative bacteria. This compound has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. Furthermore, this compound has been found to exhibit antiviral activity against the influenza A virus.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2,6-difluorophenyl)pyridazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. This compound has been found to inhibit the MAPK pathway, which is involved in cell growth and proliferation. Additionally, this compound has been found to activate the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and exhibit antibacterial, antifungal, and antiviral properties. This compound has also been found to exhibit anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Chloro-6-(2,6-difluorophenyl)pyridazine in lab experiments is its potent antitumor activity. This compound has been found to exhibit antitumor activity against a range of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, the synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may limit its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 3-Chloro-6-(2,6-difluorophenyl)pyridazine. One area of research is the development of this compound as a cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for this compound in cancer treatment. Additionally, the potential toxicity of this compound needs to be further investigated.
Another area of research is the study of this compound as an antibacterial, antifungal, and antiviral agent. Further studies are needed to determine the mechanism of action of this compound against these pathogens and to optimize its use in the treatment of infectious diseases.
Finally, the anti-inflammatory properties of this compound may be beneficial in the treatment of inflammatory diseases. Further studies are needed to determine the efficacy of this compound in the treatment of these diseases and to optimize its use as an anti-inflammatory agent.
Conclusion:
This compound is a heterocyclic compound that exhibits a range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. Its mechanism of action involves the inhibition of various cellular pathways, including the MAPK pathway and the caspase pathway. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for the study of this compound. Further research is needed to determine the optimal use of this compound in cancer therapy, infectious disease treatment, and the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 3-Chloro-6-(2,6-difluorophenyl)pyridazine involves the reaction of 3-chloro-6-hydrazinylpyridazine with 2,6-difluorobenzaldehyde in the presence of acetic acid. The resulting product is purified by recrystallization to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Safety and Hazards
The safety information available indicates that 3-Chloro-6-(2,6-difluorophenyl)pyridazine has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-chloro-6-(2,6-difluorophenyl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2/c11-9-5-4-8(14-15-9)10-6(12)2-1-3-7(10)13/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBXZOPGMHOHGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NN=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382853.png)
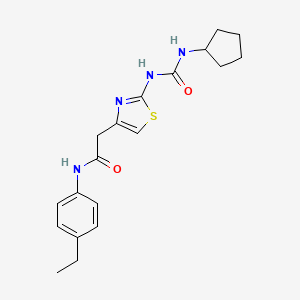
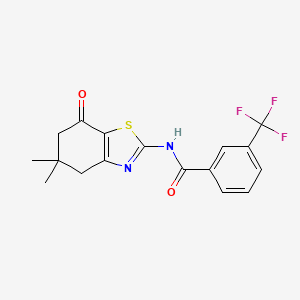
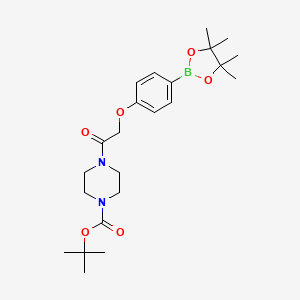
![N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2382863.png)
![(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2382864.png)
![4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2382866.png)
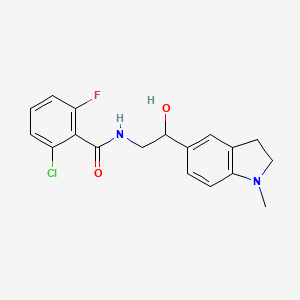

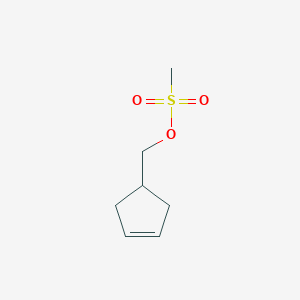
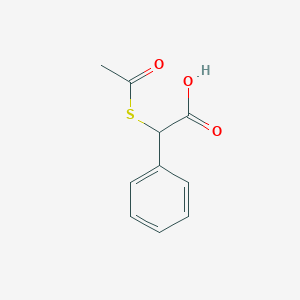
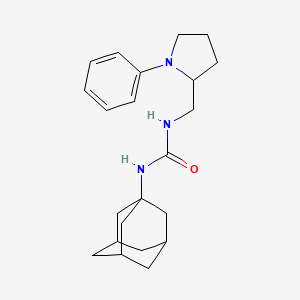
![2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2382875.png)

